Decursidate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decursidate is an innovative new drug that has recently been developed to treat a variety of chronic diseases. It works by targeting the body's own natural defense mechanisms, which can help to reduce inflammation and treat a variety of conditions. This compound has been studied extensively and has been found to be effective in laboratory experiments and clinical trials. In

科学的研究の応用

Neuroprotection : Decursidate has demonstrated neuroprotective effects in cell-based studies. Kang and Kim (2007) found that this compound protected primary cultured rat cortical cells from glutamate-induced neurotoxicity. It was observed to reduce glutamate-induced increases in intracellular calcium and oxidative stress, suggesting its potential in protecting neurons against glutamate injury (Kang & Kim, 2007).

Anti-inflammatory Effects : Zhu and Dong (2023) reported that decursin alleviates lung epithelial cell injury induced by lipopolysaccharide (LPS) by inhibiting the NF-κB pathway, suggesting its potential role in treating inflammatory conditions (Zhu & Dong, 2023).

Hepatoprotective Properties : Choi et al. (2014) found that decursin attenuated hepatic fibrogenesis in a liver damage model. This effect was attributed to the inhibition of TGF-β1-induced activation in hepatic stellate cells, indicating a potential application in treating liver fibrosis (Choi et al., 2014).

Anti-Osteoclastogenic Activity : Kim et al. (2015) discovered that decursin inhibits osteoclastogenesis by downregulating NFATc1 and blocking the fusion of pre-osteoclasts. This finding suggests its potential use in treating bone diseases characterized by excessive osteoclast activity (Kim et al., 2015).

Potential in Male Infertility Treatment : Bae et al. (2016) explored the effects of decursin extracted from Angelica gigas in a male infertility model. They found that decursin improved testicular weight, semen quality, and reduced oxidative stress, indicating a potential role in treating infertility (Bae et al., 2016).

作用機序

Target of Action

Decursidate is an active compound that has been found to prolong thrombin time . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By prolonging thrombin time, this compound may influence the coagulation process and potentially have anticoagulant effects .

Mode of Action

This could involve direct interaction with thrombin or other proteins in the cascade, or it could involve indirect effects, such as influencing the production or degradation of these proteins .

Biochemical Pathways

This compound likely affects the coagulation cascade, a biochemical pathway that leads to blood clot formation. This pathway involves a series of reactions that convert inactive precursors into active clotting factors, culminating in the conversion of fibrinogen to fibrin, the main protein in blood clots. By prolonging thrombin time, this compound may affect several steps in this pathway .

Pharmacokinetics

These properties would determine how this compound is taken up by the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is eliminated from the body . These factors would all influence the bioavailability of this compound, or the extent and rate at which it reaches its target of action.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential anticoagulant effects. By prolonging thrombin time, this compound could reduce the formation of blood clots, which could have implications for conditions such as thrombosis, where blood clots form inappropriately in the blood vessels .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other molecules could affect the stability of this compound and its ability to interact with its targets . .

生化学分析

Biochemical Properties

Decursidate plays a significant role in biochemical reactions, particularly in prolonging thrombin time, which is crucial for its anticoagulant properties . It interacts with various enzymes and proteins, including thrombin, a key enzyme in the blood coagulation pathway. The interaction between this compound and thrombin inhibits the enzyme’s activity, thereby preventing the formation of blood clots . Additionally, this compound has been shown to interact with other biomolecules involved in the coagulation cascade, further enhancing its anticoagulant effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of endothelial cells, which line the interior surface of blood vessels . By modulating the activity of these cells, this compound helps maintain vascular health and prevent thrombosis. Furthermore, this compound impacts cell signaling pathways related to inflammation, thereby reducing the expression of pro-inflammatory genes and proteins . This anti-inflammatory effect is beneficial in managing conditions characterized by excessive inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to thrombin, inhibiting its enzymatic activity and preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation . Additionally, this compound modulates the activity of various transcription factors and signaling molecules involved in inflammation, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3) . By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and enzymes, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its anticoagulant and anti-inflammatory properties even after extended periods of storage . Additionally, in vitro and in vivo studies have demonstrated that this compound continues to exert its beneficial effects on cellular function over time, without significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively prolongs thrombin time and reduces inflammation without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its anticoagulant and anti-inflammatory properties. It interacts with enzymes such as thrombin and cyclooxygenase, modulating their activity to achieve its therapeutic effects . Additionally, this compound influences metabolic flux by altering the levels of various metabolites involved in the coagulation and inflammatory pathways . These interactions highlight the compound’s role in regulating key biochemical processes within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The presence of specific targeting signals and post-translational modifications directs this compound to these compartments, ensuring its proper localization and function . This subcellular localization is essential for the compound’s ability to modulate cellular processes and achieve its therapeutic effects.

特性

IUPAC Name |

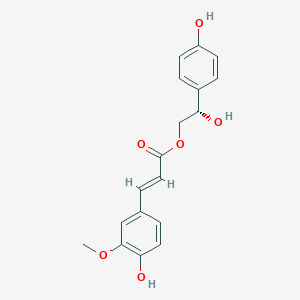

[(2S)-2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-23-17-10-12(2-8-15(17)20)3-9-18(22)24-11-16(21)13-4-6-14(19)7-5-13/h2-10,16,19-21H,11H2,1H3/b9-3+/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQSQZGNPFWGAE-UOWSJYKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(C2=CC=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H](C2=CC=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is decursidate and where is it found?

A1: this compound, also known as 2-[4′-hydroxyphenyl]-glycol mono trans-ferulate, is a natural compound found in the roots of the plant Peucedanum decursivum. [] This plant is used in traditional Chinese medicine.

Q2: What is the structure of this compound?

A2: The structure of this compound has been elucidated through spectral analyses and chemical methods. [] Unfortunately, the provided abstracts do not give detailed spectroscopic data. Further research in chemical databases or full-text articles is recommended for this information.

Q3: Are there other compounds similar to this compound in Allium fistulosum?

A4: Yes, the computational study on Allium fistulosum also identified four tyramine derivatives: N-trans-feruloyltyramine, N-cis-feruloyltyramine, N-trans-feruloyl-3'-methoxytyramine, and N-cis-feruloyl-3'-methoxytyramine, which are predicted to be potent SGLT2 inhibitors. [] This finding suggests that Allium fistulosum may contain multiple compounds with potential antidiabetic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。